molecular formula C9H8BrN3O B12448957 3-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-5-amine

3-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-5-amine

Cat. No.: B12448957
M. Wt: 254.08 g/mol
InChI Key: SRENXNONBXKOKW-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group and the oxadiazole ring imparts unique chemical properties to the molecule, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-5-amine typically involves the formation of the oxadiazole ring followed by the introduction of the bromophenyl group. One common method is the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromophenyl)methyl]-1,2,4-oxadiazol-5-amine is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

3-[(4-bromophenyl)methyl]-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C9H8BrN3O/c10-7-3-1-6(2-4-7)5-8-12-9(11)14-13-8/h1-4H,5H2,(H2,11,12,13)

InChI Key

SRENXNONBXKOKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)N)Br

Origin of Product

United States

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